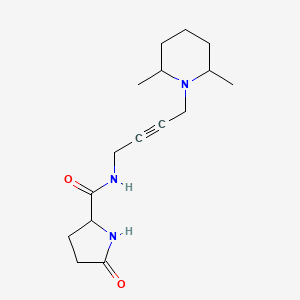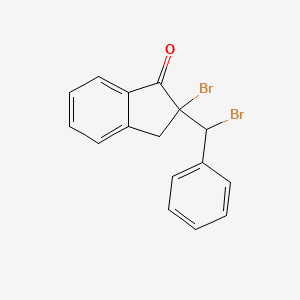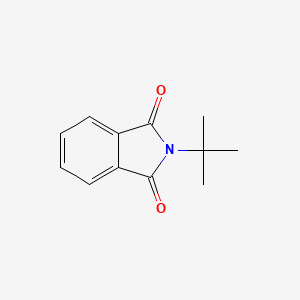
N-tert-Butylphthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butylphthalimide is an organic compound with the molecular formula C12H13NO2. It is a derivative of phthalimide, where the hydrogen atom on the nitrogen is replaced by a tert-butyl group. This compound is known for its stability and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-tert-Butylphthalimide can be synthesized through the reaction of phthalic anhydride with tert-butylamine. The reaction typically involves heating the reactants to facilitate the formation of the imide bond. The general reaction is as follows:
Phthalic anhydride+tert-butylamine→this compound+water
Industrial Production Methods
In industrial settings, the synthesis of this compound is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity. The process may involve the use of catalysts to enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butylphthalimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding this compound oxides.
Reduction: Reduction reactions can convert it into N-tert-butylphthalamic acid.
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and other electrophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce N-tert-butylphthalamic acid.
Wissenschaftliche Forschungsanwendungen
N-tert-Butylphthalimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism by which N-tert-Butylphthalimide exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular structure allows it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Butylphthalimide
- N-Methylphthalimide
- N-Ethylphthalimide
Uniqueness
N-tert-Butylphthalimide is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects its reactivity compared to other phthalimide derivatives. This makes it particularly useful in reactions where selective substitution or protection of functional groups is required.
Eigenschaften
CAS-Nummer |
2141-99-3 |
|---|---|
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
2-tert-butylisoindole-1,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(13)15/h4-7H,1-3H3 |
InChI-Schlüssel |
AMEZJARRAUZZHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



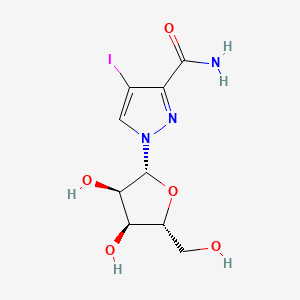
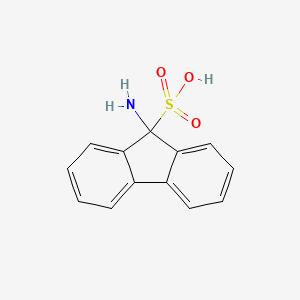
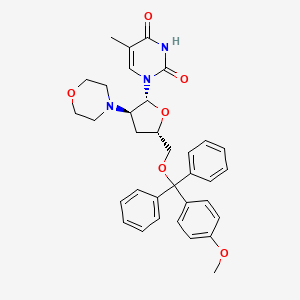
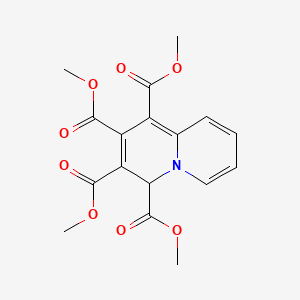

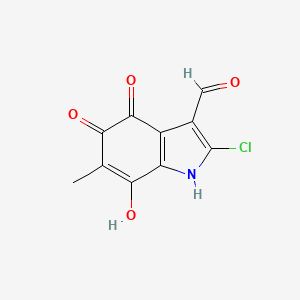

![ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B12802609.png)
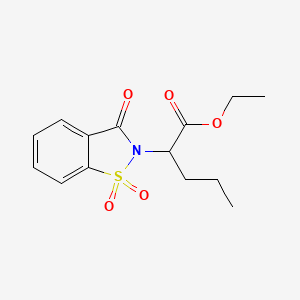
![6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12802618.png)
